1,1-Diethylhydrazine
Description
1,1-Diethylhydrazine (CAS: N/A; molecular formula: C₄H₁₂N₂) is a hydrazine derivative with two ethyl groups bonded to the same nitrogen atom (N1), forming an asymmetrical structure (N,N-diethylhydrazine). for laboratory use . This compound participates in organic reactions, such as the formation of 1-cyano-2,2-diethylhydrazine when treated with cyanogen bromide (BrCN) in ether . Its reactivity and applications are less extensively documented compared to its methyl analog, 1,1-dimethylhydrazine, but it serves as a structural analog for studying substituent effects in hydrazine chemistry.
Properties
CAS No. |
616-40-0 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
1,1-diethylhydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-6(5)4-2/h3-5H2,1-2H3 |
InChI Key |
IFZHGQSUNAKKSN-UHFFFAOYSA-N |
SMILES |
CCN(CC)N |
Canonical SMILES |
CCN(CC)N |
Other CAS No. |
40626-95-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The substituent type and position on the hydrazine backbone critically influence chemical behavior. Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|
| Hydrazine | N₂H₄ | 32.05 | None |
| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | Methyl groups on N1 |
| 1,1-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 |
| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 and N2 |
| 1,1-Dipropylhydrazine | C₆H₁₆N₂ | 116.20 | Propyl groups on N1 |
| 1,1-Diphenylhydrazine | C₁₂H₁₂N₂ | 184.24 | Phenyl groups on N1 |
Reactivity in Organic Reactions
Reductant Activity in Coupling Reactions
In a study comparing hydrazine derivatives as reductants for aryl coupling, 1,1-dimethylhydrazine exhibited moderate activity, while 1,2-diethylhydrazine was entirely inactive (Fig. 2, ). This highlights the importance of substituent position: 1,1-substitution preserves reactivity, whereas 1,2-substitution sterically hinders the reaction.
| Compound | Reductant Activity (Fig. 2, ) |
|---|---|
| Hydrazine (N₂H₄) | High productivity |
| 1,1-Dimethylhydrazine | Lower productivity |
| 1,2-Diethylhydrazine | Inactive |
Reaction with Cyanogen Bromide
Both 1,1-dimethylhydrazine and this compound react with BrCN to form cyano derivatives (1-cyano-2,2-dimethylhydrazine and 1-cyano-2,2-diethylhydrazine, respectively). This suggests similar reactivity in substitution reactions despite differing alkyl groups .
Thermodynamic and Physical Properties
Thermodynamic data for 1,1-dimethylhydrazine (Table 1, ):
- ΔfH° (liquid): 54.1 kJ/mol
- ΔcH° (liquid): -1988.3 kJ/mol
- S° (liquid): 209.6 J/(mol·K)
For this compound, analogous data are unavailable, but trends suggest:
- Higher molecular weight (88.15 vs. 60.10 g/mol) increases boiling point and decreases volatility.
- Ethyl groups may lower solubility in polar solvents compared to methyl analogs.
Toxicity and Environmental Impact
1,1-Dimethylhydrazine and 1,2-dimethylhydrazine are classified as hazardous due to carcinogenicity and acute toxicity . Environmental monitoring methods for hydrazines (e.g., gas chromatography) are applicable to this compound .
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